9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one
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Overview
Description
9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one is a complex organic compound that belongs to the class of benzo[h]isoquinolinones This compound is characterized by the presence of a bromine atom at the 9th position and a 3-fluoroazetidin-1-yl methyl group at the 6th position of the benzo[h]isoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[h]isoquinolinone core: This can be achieved through a cyclization reaction involving appropriate starting materials such as ortho-substituted benzylamines and phthalic anhydride.
Introduction of the bromine atom: Bromination of the benzo[h]isoquinolinone core can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the 3-fluoroazetidin-1-yl methyl group: This step involves the nucleophilic substitution reaction where the azetidine ring is introduced using a suitable azetidine derivative and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions that are scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[h]isoquinolinones.
Scientific Research Applications
9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2H-benzo[h]isoquinolin-1-one: Similar structure but lacks the 3-fluoroazetidin-1-yl methyl group.
9-Bromo-6-(methyl)benzo[h]isoquinolin-1(2h)-one: Similar structure but lacks the fluoroazetidine ring.
Uniqueness
9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one is unique due to the presence of both the bromine atom and the 3-fluoroazetidin-1-yl methyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
919291-79-5 |
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Molecular Formula |
C17H14BrFN2O |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
9-bromo-6-[(3-fluoroazetidin-1-yl)methyl]-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C17H14BrFN2O/c18-12-1-2-14-11(7-21-8-13(19)9-21)5-10-3-4-20-17(22)16(10)15(14)6-12/h1-6,13H,7-9H2,(H,20,22) |
InChI Key |
KPSGVBKNRLHROR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=C3C=CC(=CC3=C4C(=C2)C=CNC4=O)Br)F |
Origin of Product |
United States |
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